2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride
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Description
2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride is a useful research compound. Its molecular formula is C10H11ClF3NO2 and its molecular weight is 269.65. The purity is usually 95%.
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Biological Activity
2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid; hydrochloride, also known as a derivative of amino acids with significant pharmacological potential, has garnered attention in various fields, including medicinal chemistry and pharmacology. This compound exhibits a range of biological activities that can be leveraged for therapeutic applications.
The compound's chemical structure is characterized by the presence of a trifluoromethyl group, which enhances its biological activity through increased lipophilicity and electron-withdrawing effects. The IUPAC name is (2R)-amino[4-(trifluoromethyl)phenyl]ethanoic acid, with a molecular formula of C9H8F3NO2 and a molecular weight of 221.16 g/mol .
Anticancer Properties
Recent studies have demonstrated the potential anticancer activity of compounds similar to 2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid. For example, derivatives containing trifluoromethyl groups have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds with similar structures exhibited growth inhibition percentages (GI%) ranging from 50% to 100% against HeLa and HepG2 cell lines .
Table 1: Cytotoxicity Data of Trifluoromethyl Derivatives
Compound | Cell Line | GI% |
---|---|---|
Compound A | HeLa | 93% |
Compound B | K562 | 97% |
Compound C | SUIT-2 | 88% |
Compound D | HepG2 | 90% |
The mechanism underlying the anticancer properties involves the inhibition of key signaling pathways associated with cell proliferation. Specifically, studies indicate that these compounds can inhibit epidermal growth factor receptor (EGFR) signaling, leading to reduced tumor growth . The presence of the trifluoromethyl group has been linked to enhanced binding affinity for target proteins, thereby increasing the efficacy of these compounds.
Antimicrobial Activity
In addition to anticancer properties, 2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid has demonstrated antimicrobial activity against various pathogens, including Chlamydia species. Research indicates that certain derivatives exhibit selective activity against Chlamydia trachomatis, affecting both inclusion size and morphology in infected cells .
Table 2: Antimicrobial Activity Against Chlamydia
Compound | Concentration (μg/mL) | Effect on Inclusions |
---|---|---|
Compound E | 50 | Reduced size and number |
Compound F | 100 | No significant effect |
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies have shown that derivatives of this compound exhibit low toxicity towards human cells while maintaining their antimicrobial efficacy . Furthermore, mutagenicity tests conducted in Drosophila melanogaster indicated no significant mutagenic effects, suggesting a favorable safety profile for further development.
Case Studies
- Case Study on Anticancer Efficacy : A recent investigation into the anticancer properties of related compounds demonstrated that modifications to the phenyl ring significantly impacted their biological activity. Compounds with additional electron-donating groups showed enhanced antiproliferative effects in vitro .
- Case Study on Antimicrobial Selectivity : Another study focused on the selectivity of these compounds for Chlamydia trachomatis revealed that modifications to the trifluoromethyl group were critical for maintaining antimicrobial activity while minimizing toxicity towards host cells .
Properties
IUPAC Name |
2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c1-5-2-3-6(8(14)9(15)16)4-7(5)10(11,12)13;/h2-4,8H,14H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHONWRJWZHCDGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)O)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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